![molecular formula C26H22FN3O B2754585 1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-09-2](/img/structure/B2754585.png)

1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

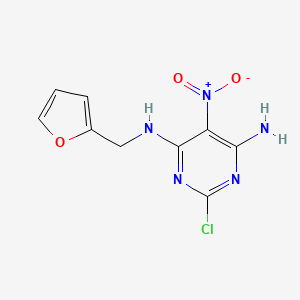

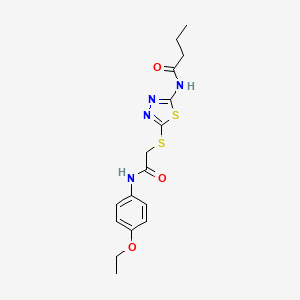

1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H22FN3O and its molecular weight is 411.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Molecular Logic Switches

Research has investigated the photophysical properties of pyrazoloquinoline derivatives, highlighting their potential in creating molecular logic switches. These compounds exhibit solvatochromism, acidochromism, and solid-state fluorescence, making them suitable for implementing as molecular logic gates. Notably, the pH-dependent fluorescence of these derivatives can be interpreted as multilevel logic gates, offering a medium-on-off mechanism depending on the output channel selected. This unusual bathochromic shift in the fluorescence maximum in the solid state suggests the formation of charge-transfer complexes, indicating their application in molecular electronics and photonics (Uchacz et al., 2016).

Fluorescence Quenching and Protonation

Pyrazolo[3,4-b]quinoline derivatives have been reported as efficient organic fluorescent materials. Their fluorescence, stable in various solvents, can be efficiently quenched in the presence of protic acid, a process that is reversible and can be fully recovered. This characteristic suggests their utility in developing fluorescence-based sensors and light-emitting materials where fluorescence modulation is required (Mu et al., 2010).

Supramolecular Aggregation

Studies on pyrazoloquinoline derivatives have also focused on their ability to form supramolecular aggregates through hydrogen bonding. The effect of substitution on these molecules significantly influences their aggregation dimensionality, offering insights into the design of materials with tailored molecular packing and properties for applications in nanotechnology and materials science (Portilla et al., 2005).

Excited-State Intramolecular Proton Transfer (ESIPT)

Research into azole-quinoline-based fluorophores inspired by ESIPT has shown that these compounds exhibit dual emissions and large Stokes shifts. The thermal stability and emission properties of these derivatives make them suitable for use in high-performance fluorescent probes and sensors, particularly in applications requiring sensitivity to changes in the local environment (Padalkar & Sekar, 2014).

Fluorescent Sensors and Organic LEDs

The synthesis and application of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline as a fluorophore for molecular sensors demonstrate its potential in metal ion recognition. These fluorescent molecular sensors exhibit strong analyte-induced fluorescence enhancement, making them suitable for detecting metal ions in various environments. Furthermore, their application in organic LEDs highlights the role of pyrazoloquinoline derivatives in developing efficient and bright emissive materials for electronic and photonic devices (Rurack et al., 2002).

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O/c1-4-31-21-10-6-18(7-11-21)25-23-15-28-24-12-8-19(27)14-22(24)26(23)30(29-25)20-9-5-16(2)17(3)13-20/h5-15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGGYAHQWPOYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2754502.png)

![[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine](/img/structure/B2754505.png)

![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/no-structure.png)

![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)

![1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2754517.png)

![2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2754518.png)

![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)

![N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2754525.png)